molecular formula C6H3Cl3N2O B595532 2,5,6-Trichloronicotinamide CAS No. 142266-62-4

2,5,6-Trichloronicotinamide

Cat. No. B595532
M. Wt: 225.453
InChI Key: DBAVDGXPOXFHRC-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinamide is a chemical compound with the CAS Number: 142266-62-4 . It has a molecular weight of 225.46 and its IUPAC name is 2,5,6-trichloronicotinamide .


Molecular Structure Analysis

The InChI code for 2,5,6-Trichloronicotinamide is 1S/C6H3Cl3N2O/c7-3-1-2 (6 (10)12)4 (8)11-5 (3)9/h1H, (H2,10,12) . This indicates that the compound has a molecular formula of C6H3Cl3N2O .


Physical And Chemical Properties Analysis

2,5,6-Trichloronicotinamide is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Environmental Impact and Removal Techniques

  • Toxicity Assessment and Environmental Regulation : 2,4,6-Trichlorophenol, a chemical similar to 2,5,6-Trichloronicotinamide, has been studied for its environmental impact. Its toxicity to aquatic species was assessed, leading to the calculation of Predicted No Effect Concentrations (PNEC), crucial for environmental regulation (Jin et al., 2012).
  • Photocatalytic Water Treatment : Research on the photocatalytic removal of 2,4,6-trichlorophenol from water using ZnO powder demonstrates a method for treating water contaminated with similar compounds, indicating potential applications for removing 2,5,6-Trichloronicotinamide-related pollutants (Gaya et al., 2010).
  • Electrochemical Detection of Toxicants : The development of a sensitive electrochemical sensor for detecting 2,4,6-Trichlorophenol, a compound related to 2,5,6-Trichloronicotinamide, highlights the potential for creating sensors to monitor environmental pollutants (Buledi et al., 2021).

Chemical Synthesis and Applications

  • Novel Compound Synthesis : The synthesis and evaluation of new HYNIC analogs (related to nicotinic acid) for radiolabelling with technetium-99m, indicate the potential for developing novel compounds or derivatives of 2,5,6-Trichloronicotinamide for medical imaging or other applications (Meszaros et al., 2011).
  • Herbicidal Activity and SAR Study : The synthesis and study of N-(Arylmethoxy)-2-chloronicotinamides derived from Nicotinic Acid, with potent herbicidal activities, suggest similar potential uses for 2,5,6-Trichloronicotinamide derivatives in agricultural applications (Yu et al., 2021).

Advanced Material Applications

  • Catalytic Ozonation in Wastewater Treatment : The use of alumina-supported nickel oxides for the catalytic ozonation of 2,4,6-trichlorophenol, a structurally related compound, in synthetic wastewater, presents a potential application for similar treatment processes involving 2,5,6-Trichloronicotinamide (Kruanak & Jarusutthirak, 2019).

Ecological and Health Impact Studies

  • Impact of Photolytic Degradation : Research showing the increased toxicity of photolytic products of 2,4,6-trichlorophenol suggests that similar studies might be needed to understand the ecological impacts of the photolytic degradation of 2,5,6-Trichloronicotinamide (Svenson & Hynning, 1997).

Safety And Hazards

The safety information for 2,5,6-Trichloronicotinamide indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2,5,6-trichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAVDGXPOXFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706399
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trichloronicotinamide

CAS RN

142266-62-4
Record name 2,5,6-Trichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5,6-trichloronicotinonitrile (30 g, 144.92 mmol, 1.00 equiv) in sulfuric acid (98%, 162 mL, 1.00 equiv) was stirred for 1 h at 60° C. in an oil bath. The reaction mixture was cooled and then quenched by the addition of water/ice. The solid was collected by filtration and dried in an oven under reduced pressure. This resulted in 26 g of 2,5,6-trichloronicotinamide as a white solid. LC-MS (ES, m/z): 225 [M+H]+. 1H-NMR (300 MHz, DMSO-d6) δ (ppm) 9.38 (1H, s), 8.12 (1H, s), 7.95 (1H, s).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step One

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